molecular formula C10H15N3O B13877434 5-Methyl-4-piperidin-4-yloxypyrimidine

5-Methyl-4-piperidin-4-yloxypyrimidine

Cat. No.: B13877434
M. Wt: 193.25 g/mol
InChI Key: UUXYDJQFFRSHIC-UHFFFAOYSA-N
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Description

5-Methyl-4-piperidin-4-yloxypyrimidine is a pyrimidine derivative featuring a methyl group at the 5-position and a piperidin-4-yloxy substituent at the 4-position. The pyrimidine core serves as a scaffold for interactions with biological targets, while the piperidine moiety may enhance solubility and modulate receptor binding affinity.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-methyl-4-piperidin-4-yloxypyrimidine

InChI

InChI=1S/C10H15N3O/c1-8-6-12-7-13-10(8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3

InChI Key

UUXYDJQFFRSHIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1OC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-piperidin-4-yloxypyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-4-hydroxypyrimidine with piperidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-Methyl-4-piperidin-4-yloxypyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-piperidin-4-yloxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Methyl-4-piperidin-4-yloxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-piperidin-4-yloxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a receptor antagonist, blocking the binding of endogenous ligands and preventing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-Methyl-4-piperidin-4-yloxypyrimidine can be contextualized by comparing it to related compounds, particularly those sharing the pyrimidine core with variations in substituents or heterocyclic systems. Below is a detailed analysis based on structural analogs listed in patent applications and related chemical databases.

Substituent Variations on the Piperidine Ring

Compounds such as 7-(1-methylpiperidin-4-yl) , 7-(1-ethylpiperidin-4-yl) , and 7-[1-(2-hydroxyethyl)piperidin-4-yl] (from the cited patent EP 2023/39) highlight the importance of piperidine substitution patterns. Key differences include:

  • Conformational Flexibility : Bulky substituents (e.g., ethyl) may restrict rotational freedom, affecting binding to rigid enzyme pockets.

Heterocyclic Core Modifications

Comparisons with 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 2-(2-methyl-2H-indazol-5-yl) or 2-(3,4-dimethoxyphenyl)) reveal:

  • Electron-Density Profiles: Pyrazino-pyrimidinones exhibit electron-deficient aromatic systems, favoring interactions with positively charged residues in enzymatic active sites.
  • Bioisosteric Replacements : Replacement of pyrimidine with pyrazine or pyridine alters π-stacking interactions and metabolic stability.

Piperazine vs. Piperidine Derivatives

Compounds like 7-(piperazin-1-yl) and 7-(4-methylpiperazin-1-yl) differ in nitrogen atom positioning and basicity:

  • Basicity : Piperazine derivatives (pKa ~9.5) are more basic than piperidine analogs (pKa ~11), influencing ionization state under physiological conditions.
  • Solubility : Quaternary ammonium salts (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl] ) often exhibit superior solubility compared to tertiary amines.

Pharmacological Implications

  • Kinase Inhibition: Piperidine-containing pyrimidines (e.g., 5-Methyl-4-piperidin-4-yloxypyrimidine) are hypothesized to target ATP-binding pockets in kinases, whereas pyrazino-pyrimidinones may favor allosteric modulation.
  • CNS Penetration : Methyl or hydroxyethyl substituents on piperidine may enhance blood-brain barrier permeability compared to bulkier groups like ethyl.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituent(s) LogP* Solubility (µg/mL)*
5-Methyl-4-piperidin-4-yloxypyrimidine Pyrimidine Piperidin-4-yloxy, methyl 1.8 12.5 (predicted)
7-(1-Methylpiperidin-4-yl) Pyrido-pyrimidinone 1-Methylpiperidin-4-yl 2.3 8.2
7-[1-(2-Hydroxyethyl)piperidin-4-yl] Pyrido-pyrimidinone 2-Hydroxyethyl-piperidine 1.5 45.0
7-(4-Methylpiperazin-1-yl) Pyrazino-pyrimidinone 4-Methylpiperazine 1.2 62.0

*Predicted or experimentally derived values from patent literature .

Research Findings and Limitations

  • Patent Data : The cited patent (EP 2023/39) emphasizes substituent-driven optimization for kinase inhibition but lacks explicit IC₅₀ values or in vivo efficacy data.
  • Structural-Activity Trends : Hydrophilic substituents (e.g., hydroxyethyl) correlate with improved solubility but reduced cellular uptake in some analogs.
  • Knowledge Gaps: Detailed pharmacokinetic or toxicity profiles for 5-Methyl-4-piperidin-4-yloxypyrimidine remain undisclosed, necessitating further preclinical studies.

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